molecular formula C9H14O B1405895 4-Cyclopropylcyclohexan-1-one CAS No. 1378796-24-7

4-Cyclopropylcyclohexan-1-one

Cat. No.: B1405895
CAS No.: 1378796-24-7
M. Wt: 138.21 g/mol
InChI Key: BZEVMMGVLPTAFZ-UHFFFAOYSA-N
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Description

4-Cyclopropylcyclohexan-1-one is a fascinating chemical compound with the molecular formula C9H14O. It is characterized by a cyclohexanone ring substituted with a cyclopropyl group at the fourth position. This compound is widely used in scientific research due to its unique structure and properties, making it invaluable for studying organic synthesis and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylcyclohexan-1-one typically involves the cyclopropanation of cyclohexanone derivatives. One common method is the Corey-Chaykovsky reaction, which uses sulfur ylides to introduce the cyclopropyl group. Another approach involves the Simmons-Smith reaction, where diiodomethane and zinc-copper couple are used to form the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. For instance, a practical route involves the use of inexpensive starting materials and reagents, such as NaOH-mediated aldol condensation followed by ethylene glycol protection of the ketone group . This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like NaClO/TEMPO/KBr to form corresponding cyclohexanone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride (NaBH4).

    Substitution: The cyclopropyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: NaClO/TEMPO/KBr in aqueous conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated cyclopropylcyclohexanones.

Scientific Research Applications

4-Cyclopropylcyclohexan-1-one is extensively used in scientific research due to its versatility:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties, including its role in drug design and development.

    Industry: The compound is used in the production of fine chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropylcyclohexan-1-one involves its interaction with specific molecular targets. The cyclopropyl group introduces strain into the molecule, making it highly reactive. This reactivity allows the compound to participate in various chemical reactions, including nucleophilic attacks and electrophilic additions. The ketone group can form hydrogen bonds and interact with enzymes, influencing their activity and function .

Comparison with Similar Compounds

    Cyclohexanone: A six-carbon cyclic ketone with similar reactivity but lacks the cyclopropyl group.

    Cyclopropylmethyl ketone: Contains a cyclopropyl group but differs in the position of the ketone group.

    Cyclopropylcyclohexane: Similar structure but lacks the ketone functionality.

Uniqueness: 4-Cyclopropylcyclohexan-1-one is unique due to the presence of both the cyclopropyl group and the ketone functionality. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-cyclopropylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-9-5-3-8(4-6-9)7-1-2-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEVMMGVLPTAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378796-24-7
Record name 4-cyclopropylcyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclopropylcyclohexan-1-one
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4-Cyclopropylcyclohexan-1-one
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Reactant of Route 6
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